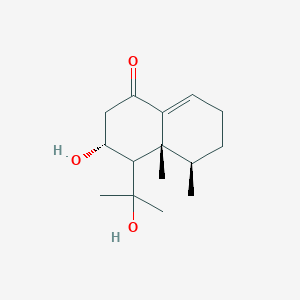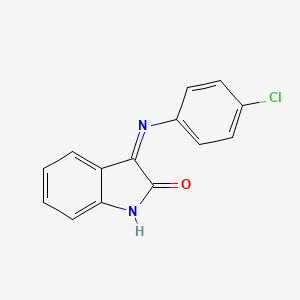
DL-Alanosine
Descripción general
Descripción
An amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities.
Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.
Análisis Bioquímico
Biochemical Properties
DL-Alanosine plays a significant role in biochemical reactions, particularly in the inhibition of purine and pyrimidine synthesis. It interacts with several enzymes and proteins, including glutamic acid carboxylase and adenylosuccinate synthetase. The interaction with glutamic acid carboxylase leads to the inhibition of the enzyme’s activity, which is crucial for the synthesis of purine nucleotides. Additionally, this compound inhibits adenylosuccinate synthetase, an enzyme involved in the de novo synthesis of purine nucleotides, thereby disrupting the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). These interactions highlight the compound’s potential as an antitumor agent by targeting nucleotide synthesis pathways .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, this compound induces cytotoxicity by inhibiting nucleotide synthesis, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, such as the activation of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Furthermore, this compound influences gene expression by modulating the transcription of genes involved in cell proliferation and survival. The impact on cellular metabolism is evident through the disruption of nucleotide synthesis, which is essential for DNA and RNA synthesis, thereby affecting cell growth and division .
Molecular Mechanism
The molecular mechanism of this compound involves its structural similarity to L-alanine, allowing it to compete with natural substrates for enzyme binding. This compound binds to the active site of glutamic acid carboxylase and adenylosuccinate synthetase, inhibiting their activity. This competitive inhibition prevents the synthesis of purine nucleotides, leading to a decrease in AMP and GMP levels. Additionally, this compound induces changes in gene expression by activating p53, which in turn regulates the transcription of genes involved in cell cycle arrest and apoptosis. The compound’s ability to inhibit nucleotide synthesis and modulate gene expression underscores its potential as an antitumor agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells over extended periods, leading to sustained inhibition of cell growth and proliferation. In vitro studies have demonstrated that the compound’s antitumor activity persists over several cell cycles, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal antitumor activity without causing significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis. It interacts with enzymes such as glutamic acid carboxylase and adenylosuccinate synthetase, which are crucial for the de novo synthesis of purine nucleotides. The inhibition of these enzymes by this compound disrupts the production of AMP and GMP, leading to a decrease in nucleotide levels. This disruption affects metabolic flux and metabolite levels, ultimately impacting cellular processes that rely on nucleotide synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the expression of transporters, which determine its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on nucleotide synthesis. The compound does not possess specific targeting signals or post-translational modifications that direct it to particular organelles. Its interaction with cytoplasmic enzymes and proteins ensures its activity within the cellular compartment where nucleotide synthesis occurs. This localization is crucial for the compound’s antitumor activity, as it allows this compound to effectively inhibit the enzymes involved in purine nucleotide synthesis .
Propiedades
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)







![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)



